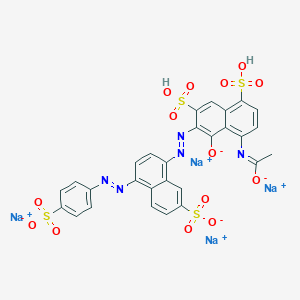
Food black 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Food Black 1, also known as Brilliant Black PN or CI this compound, is a synthetic black diazo dye. It is primarily used as a food coloring agent and is known for its deep black color. The compound is soluble in water and is often used in various food products, including desserts, sweets, ice cream, and beverages .
Preparation Methods
Food Black 1 is synthesized through a series of chemical reactions involving aromatic compounds. The primary synthetic route involves the diazotization of aromatic amines followed by coupling with naphthalene derivatives. The reaction conditions typically include acidic environments and controlled temperatures to ensure the formation of the desired azo compound .
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but with optimized conditions for higher yield and purity. The process includes steps such as sulfonation, diazotization, and coupling, followed by purification and drying to obtain the final product in powder or granule form .
Chemical Reactions Analysis
Food Black 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Food Black 1 has several scientific research applications:
Chemistry: It is used as a standard dye in various analytical techniques, including chromatography and spectroscopy.
Biology: The compound is employed in staining procedures to visualize biological samples under a microscope.
Medicine: Research studies have explored its potential use in drug delivery systems due to its ability to bind to specific molecules.
Industry: This compound is widely used in the food industry as a coloring agent and in the textile industry for dyeing fabrics
Mechanism of Action
The mechanism of action of Food Black 1 involves its interaction with specific molecular targets. The compound binds to proteins and other macromolecules, altering their structure and function. This binding can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Food Black 1 can be compared with other synthetic food colorants, such as:
Tartrazine (Yellow 5): A synthetic yellow dye used in food products.
Allura Red AC (Red 40): A synthetic red dye commonly used in beverages and candies.
Sunset Yellow FCF (Yellow 6): Another synthetic yellow dye used in various food items.
Compared to these compounds, this compound is unique due to its deep black color and its specific chemical structure, which allows it to be used in a wide range of applications. Its stability and solubility in water make it a preferred choice for many industrial processes .
Properties
Molecular Formula |
C28H17N5Na4O14S4 |
|---|---|
Molecular Weight |
867.7 g/mol |
IUPAC Name |
tetrasodium;N-[8-oxido-4,6-disulfo-7-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]ethanimidate |
InChI |
InChI=1S/C28H21N5O14S4.4Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;;;;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;;/q;4*+1/p-4 |
InChI Key |
GMMAPXRGRVJYJY-UHFFFAOYSA-J |
Canonical SMILES |
CC(=NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Acetamido-2-[(6-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12511753.png)

![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12511766.png)
![N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12511774.png)





![(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid](/img/structure/B12511808.png)

![N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B12511816.png)
![Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-](/img/structure/B12511820.png)
